2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine
Overview
Description
2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine, also known as DPEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Scientific Research Applications
Stability-Indicating Determination
A stability-indicating RP-HPLC method has been developed for the simultaneous determination of Ambrisentan and Tadalafil drug substances . This method is highly selective and can be used in the fixed dosage strength of 10 mg and 40 mg, respectively .
Pharmaceutical Dosage Form Analysis
The compound is used in the analysis of pharmaceutical dosage forms. The validated HPLC method was successfully applied to the analysis of Ambrisentan and Tadalafil in pharmaceutical dosage form .
Quantitative Determination
A specific stability-indicating reverse-phase liquid chromatographic method was developed for the quantitative determination of Ambrisentan as well as its related substances in bulk samples .
Quality Check for Bulk Samples
The developed method was found to be suitable to check the quality of bulk samples of Ambrisentan at the time of batch release and also during its storage (long-term and accelerated stability) .
Treatment of Pulmonary Arterial Hypertension (PAH)
Ambrisentan is an endothelin receptor antagonist indicated for the treatment of pulmonary arterial hypertension (PAH) in World Health Organization Group 1 patients to improve exercise ability and delay clinical worsening .
Potential Cancer Treatment
There is ongoing research suggesting a new application of Ambrisentan for the treatment of cancer . However, more research is needed to confirm these findings and understand the mechanisms involved .
Mechanism of Action
Target of Action
Ambrisentan Vinyloxy Impurity, also known as 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine or 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine, primarily targets the endothelin type A receptor (ETAR) . The ETAR plays a crucial role in mediating vasoconstriction and positive inotropic effects on the heart .
Mode of Action
Ambrisentan is a selective antagonist of the ETAR . By selectively inhibiting the ETA receptor, it prevents the action of endogenous endothelin peptides from constricting the muscles in blood vessels . This allows the blood vessels to relax and leads to a reduction in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Ambrisentan involves the endothelin signaling pathway . By blocking the ETAR, Ambrisentan disrupts the normal signaling of endothelin peptides, leading to a decrease in vasoconstriction and a subsequent reduction in blood pressure .
Pharmacokinetics
It is known that ambrisentan is an orally active drug , suggesting that it is well-absorbed and has good bioavailability.
Result of Action
The primary result of Ambrisentan’s action is a reduction in blood pressure . This is achieved through the relaxation of blood vessels, which is facilitated by the inhibition of the ETAR . Additionally, Ambrisentan has been shown to inhibit cancer cell migration, invasion, and metastasis .
Action Environment
The action of Ambrisentan can be influenced by various environmental factors. For instance, the pH and ionic strength of the biological environment can affect the binding affinity of Ambrisentan to the ETAR . .
properties
IUPAC Name |
2-(2,2-diphenylethenoxy)-4,6-dimethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-15-13-16(2)22-20(21-15)23-14-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATFPFPXUXCLHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC=C(C2=CC=CC=C2)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ambrisentan Vinyloxy Impurity | |
CAS RN |
1639429-81-4 | |
Record name | 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639429814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((2,2-DIPHENYLVINYL)OXY)-4,6-DIMETHYLPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR7U82SSY5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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